2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate

Catalog No.
S3184552
CAS No.
488861-22-9
M.F
C24H25N5O3
M. Wt
431.496
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-y...

CAS Number

488861-22-9

Product Name

2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate

IUPAC Name

2-methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate

Molecular Formula

C24H25N5O3

Molecular Weight

431.496

InChI

InChI=1S/C24H25N5O3/c1-31-15-16-32-24(30)19(17-25)22-23(27-21-10-6-5-9-20(21)26-22)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,19H,11-16H2,1H3

InChI Key

POVQWNHPWGIDOR-UHFFFAOYSA-N

SMILES

COCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4

solubility

not available

Currently Available Information:

Possible Research Areas:

Due to the structural features of the molecule, some potential research areas can be hypothesized:

  • Kinase Inhibitors: The cyanoacetate group and the quinoxalin ring system are common motifs found in known kinase inhibitors. Research could explore if this molecule has inhibitory activity against specific kinases [].
  • Antimicrobial Agents: The presence of the phenylpiperazine group suggests a possible avenue for research into antimicrobial properties [].

2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound characterized by its complex structure, which includes a quinoxaline core and a piperazine moiety. Its molecular formula is C25H24N5O3C_{25}H_{24}N_{5}O_{3} and it has a molecular weight of approximately 499.49 g/mol. The compound features a cyano group and an acetate functional group, which contribute to its chemical reactivity and potential biological activity.

Typical of esters and nitriles. Key reactions may include:

  • Nucleophilic substitutions: The cyano group can act as a leaving group in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reductive reactions: The cyano group can be reduced to an amine, altering the compound's biological properties.

The synthesis of 2-methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate can involve several steps:

  • Formation of the quinoxaline core: This may be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine attachment: The piperazine moiety can be introduced via nucleophilic substitution or coupling reactions with activated derivatives of quinoxaline.
  • Acetylation and cyano introduction: The final steps typically involve introducing the acetate group and the cyano group through acylation and cyanation reactions, respectively.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it could serve as a lead compound for developing new medications targeting neurological disorders or cancers.
  • Chemical probes: It may be utilized in biological research to explore mechanisms of action related to its structural components.

Interaction studies involving 2-methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate would typically focus on:

  • Protein binding assays: Understanding how the compound interacts with various proteins could provide insights into its mechanism of action.
  • Receptor binding studies: Investigating affinities for neurotransmitter receptors (e.g., serotonin or dopamine receptors) could elucidate its potential therapeutic effects.

Similar Compounds

Several compounds share structural similarities with 2-methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate, including:

  • 2-Methoxyethyl 2-cyano-N-(4-methylpiperazin-1-yl)acetamide
    • Similarity: Contains a piperazine moiety and a cyano group.
    • Uniqueness: Different substituents on the piperazine ring may influence biological activity.
  • N-(4-fluorophenyl)-N'-(3-pyridyl)urea
    • Similarity: Shares a piperazine structure but lacks the quinoxaline component.
    • Uniqueness: Exhibits different pharmacological profiles due to structural variations.
  • Quinoxaline derivatives with substituted piperazines
    • Similarity: Quinoxaline core present in multiple derivatives.
    • Uniqueness: Variations in substituents lead to diverse biological activities.

XLogP3

2.9

Dates

Last modified: 08-18-2023

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